molecular formula C13H17OP B12884322 2,5-Dimethyl-1-phenylphosphinan-4-one CAS No. 54877-14-4

2,5-Dimethyl-1-phenylphosphinan-4-one

Cat. No.: B12884322
CAS No.: 54877-14-4
M. Wt: 220.25 g/mol
InChI Key: JRDPBXJCEPISDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-1-phenylphosphinan-4-one is an organophosphorus compound with the molecular formula C₁₃H₁₇OP It is a member of the phosphinanone family, characterized by a phosphorus atom bonded to a phenyl group and a ketone functional group

Properties

CAS No.

54877-14-4

Molecular Formula

C13H17OP

Molecular Weight

220.25 g/mol

IUPAC Name

2,5-dimethyl-1-phenylphosphinan-4-one

InChI

InChI=1S/C13H17OP/c1-10-9-15(11(2)8-13(10)14)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3

InChI Key

JRDPBXJCEPISDT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(CP1C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-phenylphosphinan-4-one typically involves the reaction of a phenylphosphine with a suitable ketone under controlled conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with a dimethyl ketone in the presence of a phosphorus source . The reaction is carried out under an inert atmosphere to prevent oxidation and is typically followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of 2,5-Dimethyl-1-phenylphosphinan-4-one may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques like distillation and high-performance liquid chromatography (HPLC) to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-phenylphosphinan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions include phosphine oxides, alcohol derivatives, and substituted phenylphosphinanones, depending on the specific reagents and conditions used .

Scientific Research Applications

2,5-Dimethyl-1-phenylphosphinan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-phenylphosphinan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-Phenylphosphinan-4-one: Lacks the dimethyl groups, resulting in different chemical properties and reactivity.

    2,5-Dimethyl-1-phenylphosphinan-4-oxide: An oxidized form with distinct chemical behavior.

    2,5-Dimethyl-1-phenylphosphinan-4-thione: Contains a sulfur atom instead of oxygen, leading to different reactivity and applications.

Uniqueness

2,5-Dimethyl-1-phenylphosphinan-4-one is unique due to the presence of both dimethyl groups and a phenyl group attached to the phosphorus atom, which imparts specific steric and electronic properties. These properties make it a versatile compound in various chemical reactions and applications .

Biological Activity

2,5-Dimethyl-1-phenylphosphinan-4-one is a phosphine oxide compound that has garnered attention in various fields, particularly in pharmaceuticals and organic synthesis. Its unique structure allows it to exhibit significant biological activity, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The compound features a phosphinanone framework, characterized by a phosphorus atom bonded to a phenyl group and two methyl groups. This configuration contributes to its reactivity and potential biological applications.

Anticancer Potential

Recent studies have highlighted the anticancer properties of phosphine derivatives, including 2,5-Dimethyl-1-phenylphosphinan-4-one. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The compound may activate apoptotic pathways by modulating the expression of proteins involved in cell survival and death, such as Bcl-2 and Bax. This modulation can lead to increased caspase activity, promoting apoptosis in targeted cancer cells.

Inhibition Studies

Inhibition studies have shown that phosphine compounds can act as effective inhibitors of various enzymes. For instance, similar compounds have been studied for their ability to inhibit urease activity, which is crucial in various biological processes:

CompoundEnzyme TargetIC50 (µM)
2,5-Dimethyl-1-phenylphosphinan-4-oneUreaseNot directly reported
1,4-BenzoquinoneUrease50 µM
2,5-Dimethyl-1,4-benzoquinoneUrease30 µM

These results suggest that while direct data on 2,5-Dimethyl-1-phenylphosphinan-4-one is limited, its structural relatives exhibit significant inhibitory effects on enzyme activity.

Synthesis and Biological Evaluation

A notable study focused on the synthesis of 1-phenylphosphin-2-en-4-one derivatives from phosphinanones. This research aimed at evaluating their biological activities against cancer cell lines:

  • Synthesis Method : The synthesis involved the α-bromination of phosphinanones followed by dehydrobromination.
  • Biological Evaluation : The resulting compounds were tested against human non-small cell lung cancer (A549) cells, revealing promising anticancer activity.

The study concluded that modifications on the phosphine framework could enhance biological efficacy, indicating a pathway for future research into 2,5-Dimethyl-1-phenylphosphinan-4-one derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.